molecular formula C5H8F2O3 B15200169 Bis(2-fluoroethyl) carbonate CAS No. 406-15-5

Bis(2-fluoroethyl) carbonate

Cat. No.: B15200169
CAS No.: 406-15-5
M. Wt: 154.11 g/mol
InChI Key: YZWIIIGEQKTIMS-UHFFFAOYSA-N
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Description

Bis(2-fluoroethyl) carbonate is a fluorine-based linear carbonate compound. It has garnered significant attention in recent years due to its potential applications in various fields, particularly in enhancing the performance of lithium-metal batteries. The compound is known for its ability to form a stable solid electrolyte interphase, which is crucial for the longevity and efficiency of batteries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-fluoroethyl) carbonate typically involves the reaction of 2-fluoroethanol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as:

2C2H4FOH+COCl2C5H8F2O3+2HCl2 \text{C}_2\text{H}_4\text{F}\text{OH} + \text{COCl}_2 \rightarrow \text{C}_5\text{H}_8\text{F}_2\text{O}_3 + 2 \text{HCl} 2C2​H4​FOH+COCl2​→C5​H8​F2​O3​+2HCl

where 2-fluoroethanol reacts with phosgene to produce this compound and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(2-fluoroethyl) carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-fluoroethanol and carbon dioxide.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products:

    Substitution Products: Depending on the nucleophile, the major products can vary. For example, reaction with an amine can produce a carbamate.

    Hydrolysis Products: The primary products of hydrolysis are 2-fluoroethanol and carbon dioxide.

Scientific Research Applications

Bis(2-fluoroethyl) carbonate has several scientific research applications, including:

Mechanism of Action

The primary mechanism by which bis(2-fluoroethyl) carbonate exerts its effects in lithium-metal batteries involves the formation of a lithium fluoride-rich solid electrolyte interphase. This interphase significantly reduces lithium dendrite growth, leading to improved battery performance and longevity . The molecular targets include the lithium metal anode and the electrolyte components, where the carbonate interacts to form a stable interphase.

Comparison with Similar Compounds

    Vinylene Carbonate: Another electrolyte additive known for its ability to form a stable solid electrolyte interphase.

    Fluoroethylene Carbonate: Similar to bis(2-fluoroethyl) carbonate, it is used in battery applications for enhancing performance.

Uniqueness: this compound is unique due to its specific molecular structure, which allows for the formation of a highly stable and lithium fluoride-rich solid electrolyte interphase. This property makes it particularly effective in improving the performance of lithium-metal batteries compared to other similar compounds .

Properties

CAS No.

406-15-5

Molecular Formula

C5H8F2O3

Molecular Weight

154.11 g/mol

IUPAC Name

bis(2-fluoroethyl) carbonate

InChI

InChI=1S/C5H8F2O3/c6-1-3-9-5(8)10-4-2-7/h1-4H2

InChI Key

YZWIIIGEQKTIMS-UHFFFAOYSA-N

Canonical SMILES

C(CF)OC(=O)OCCF

Origin of Product

United States

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